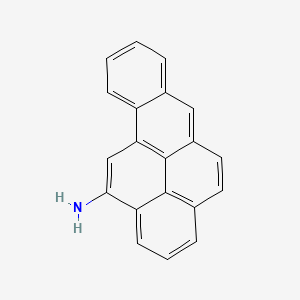
12-Aminobenzo(a)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Aminobenzo(a)pyrene, also known as this compound, is a useful research compound. Its molecular formula is C20H13N and its molecular weight is 267.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Monitoring and Toxicology
12-Aminobenzo(a)pyrene is primarily studied for its role as a pollutant and its effects on human health. Research indicates that exposure to benzo(a)pyrene and its derivatives is linked to increased risks of cancer, particularly in the lungs, skin, and bladder. The compound's ability to form DNA adducts contributes to its carcinogenicity, making it a significant focus for environmental monitoring.
Case Studies
- Human Exposure Studies : A study analyzed serum samples from military personnel to assess the metabolic effects of benzo(a)pyrene. The results indicated associations with lipid metabolism and oxidative stress markers, highlighting the compound's impact on human health .
- Animal Models : In various animal studies, including those involving mice and hamsters, exposure to benzo(a)pyrene resulted in tumor formation at injection sites and increased incidence of lung adenomas . These studies underscore the need for monitoring PAH levels in environments where human exposure is likely.
Medicinal Chemistry
In medicinal chemistry, derivatives of benzo(a)pyrene, including this compound, are explored for their potential therapeutic applications. While the parent compound is primarily recognized for its toxicity, modifications can lead to new compounds with anticancer properties.
Research Findings
- Anticancer Activity : Investigations into structurally related compounds have shown that certain derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have synthesized novel compounds based on the benzo(a)pyrene structure that demonstrate promising anticancer activities .
- Mechanistic Insights : Research has revealed that benzo(a)pyrene derivatives can influence cellular signaling pathways involved in cancer progression. For instance, they may alter protein kinase activity and induce oxidative stress in cancer cells .
Material Science and Nanotechnology
The unique properties of this compound have led to its exploration in material science, particularly in the development of advanced materials such as metal-organic frameworks (MOFs).
Applications
- Synthesis of Novel Materials : Pyrene-based MOFs have been synthesized for applications in luminescence and photocatalysis. These materials leverage the structural characteristics of pyrene derivatives to enhance performance in various chemical processes .
- Environmental Remediation : The adsorption capabilities of pyrene derivatives make them suitable for environmental remediation applications, particularly in removing pollutants from water sources.
Summary Table of Applications
Propiedades
Número CAS |
82507-23-1 |
|---|---|
Fórmula molecular |
C20H13N |
Peso molecular |
267.3 g/mol |
Nombre IUPAC |
benzo[a]pyren-12-amine |
InChI |
InChI=1S/C20H13N/c21-18-11-17-15-6-2-1-4-13(15)10-14-9-8-12-5-3-7-16(18)19(12)20(14)17/h1-11H,21H2 |
Clave InChI |
CILHJOPDUCOEPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C=C(C5=CC=C4)N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C=C(C5=CC=C4)N |
Key on ui other cas no. |
82507-23-1 |
Sinónimos |
12-aminobenzo(a)pyrene benzo(a)pyren-12-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















